molecular formula C17H13FN4O2S B11530235 3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-fluorobenzylidene)hydrazinyl]propanenitrile

3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-fluorobenzylidene)hydrazinyl]propanenitrile

Cat. No.: B11530235
M. Wt: 356.4 g/mol
InChI Key: LPXRJDHQQSCAOE-UDWIEESQSA-N
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Description

3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-fluorobenzylidene)hydrazinyl]propanenitrile is a complex organic compound that features a benzothiazole ring system with a fluorobenzylidene hydrazine moiety and a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-fluorobenzylidene)hydrazinyl]propanenitrile typically involves the condensation of 4-fluorobenzaldehyde with 3-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with acrylonitrile in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-fluorobenzylidene)hydrazinyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-fluorobenzylidene)hydrazinyl]propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-fluorobenzylidene)hydrazinyl]propanenitrile involves its interaction with specific molecular targets. The benzothiazole ring system can interact with enzymes or receptors, modulating their activity. The fluorobenzylidene moiety may enhance binding affinity and specificity, while the hydrazine and nitrile groups can participate in redox reactions or form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]ethanol: Similar structure but with an ethanol group instead of propanenitrile.

    (2E)-3-(3,4-Dichlorophenyl)-1-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)-1-piperazinyl]-2-propen-1-one: Contains a dichlorophenyl group and a piperazinyl moiety.

Uniqueness

3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-fluorobenzylidene)hydrazinyl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzylidene moiety enhances its potential as a therapeutic agent, while the propanenitrile group offers additional reactivity for further chemical modifications.

Properties

Molecular Formula

C17H13FN4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-fluorophenyl)methylideneamino]amino]propanenitrile

InChI

InChI=1S/C17H13FN4O2S/c18-14-8-6-13(7-9-14)12-20-22(11-3-10-19)17-15-4-1-2-5-16(15)25(23,24)21-17/h1-2,4-9,12H,3,11H2/b20-12+

InChI Key

LPXRJDHQQSCAOE-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N=CC3=CC=C(C=C3)F

Origin of Product

United States

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